molecular formula C5H12O2 B1200908 3-Methylbutane-1,2-diol CAS No. 50468-22-9

3-Methylbutane-1,2-diol

Cat. No.: B1200908
CAS No.: 50468-22-9
M. Wt: 104.15 g/mol
InChI Key: HJJZIMFAIMUSBW-UHFFFAOYSA-N
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Description

3-Methylbutane-1,2-diol is a glycol compound with the molecular formula C5H12O2. It is characterized by the presence of two hydroxy groups located at positions 1 and 2 of the isopentane structure.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Methylbutane-1,2-diol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in metabolic pathways where it acts as a substrate for specific enzymes that catalyze its conversion into other metabolites . The interactions of this compound with these biomolecules are crucial for maintaining cellular homeostasis and metabolic flux.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic state of the cell . Additionally, it can impact cell signaling pathways that regulate cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, which in turn affects cellular function

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies can result in alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects on cellular function, while at high doses, it can be toxic or cause adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that catalyze its conversion into other metabolites. These interactions can affect metabolic flux and the levels of various metabolites within the cell . The role of this compound in these pathways is essential for maintaining cellular homeostasis and metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . The distribution of this compound can influence its biological activity and effects on cellular function.

Subcellular Localization

This compound is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing this compound to particular organelles . The subcellular localization of this compound is important for its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylbutane-1,2-diol can be synthesized through various methods. One common approach involves the hydroboration-oxidation of 3-methylbut-1-ene. This method includes the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 3-methylbut-2-en-1-ol. This process is carried out under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C).

Chemical Reactions Analysis

Types of Reactions: 3-Methylbutane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Periodate (IO4-), ozone (O3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: Aldehydes, ketones

    Reduction: Alkanes, alcohols

    Substitution: Alkyl halides

Scientific Research Applications

3-Methylbutane-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound serves as a metabolite in certain biological pathways.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: this compound is utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 3-Methylbutane-1,2-diol is unique due to the presence of the methyl group at position 3, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other diols and contributes to its specific applications in various fields.

Properties

IUPAC Name

3-methylbutane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-4(2)5(7)3-6/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJZIMFAIMUSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871392
Record name 3-Methylbutane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50468-22-9
Record name 3-Methyl-1,2-butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50468-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1,2-butanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050468229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylbutane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylbutane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.435
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-METHYL-1,2-BUTANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKK32A493R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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